molecular formula C10H14BrNO B183686 3-[(4-Bromobenzyl)amino]-1-propanol CAS No. 721453-52-7

3-[(4-Bromobenzyl)amino]-1-propanol

Cat. No.: B183686
CAS No.: 721453-52-7
M. Wt: 244.13 g/mol
InChI Key: GIYMFORZQSXEQM-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)amino]-1-propanol is a brominated organic compound valued as a versatile chemical intermediate in drug discovery and material science. Its molecular structure, featuring a benzylamine moiety linked to a propanol group, provides reactive amino and hydroxyl functional groups that facilitate further chemical derivatization . The presence of the 4-bromobenzyl group is particularly significant, as it makes the compound a suitable substrate for pivotal cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings . This reactivity allows researchers to systematically construct more complex molecular architectures, which is a fundamental process in medicinal chemistry. The compound's well-defined structure and availability in high-purity forms ensure consistent performance in sophisticated synthetic workflows, making it a reliable building block for developing novel therapeutic agents and advanced materials .

Properties

IUPAC Name

3-[(4-bromophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYMFORZQSXEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429074
Record name 3-[(4-bromobenzyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721453-52-7
Record name 3-[(4-bromobenzyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Bromobenzyl Amino 1 Propanol

Retrosynthetic Disconnections and Strategic Analysis

Retrosynthetic analysis provides a powerful framework for devising synthetic routes to a target molecule. For 3-[(4-Bromobenzyl)amino]-1-propanol, two primary disconnections of the C-N bond lead to readily available starting materials.

Disconnection A: Reductive Amination Approach

This strategy involves disconnecting the C-N bond between the benzylic carbon and the nitrogen atom, leading to 4-bromobenzaldehyde (B125591) and 3-amino-1-propanol. This is a classic retrosynthetic transform corresponding to a reductive amination reaction. The forward synthesis would involve the condensation of the aldehyde and the amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine. This approach is often favored due to its efficiency and the commercial availability of the starting materials.

Disconnection B: Nucleophilic Substitution Approach

Alternatively, the same C-N bond can be disconnected to suggest a nucleophilic substitution reaction. This pathway considers 3-amino-1-propanol as the nucleophile and a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide or chloride) as the electrophile. The forward synthesis would involve the direct alkylation of the primary amine with the benzyl (B1604629) halide. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of a tertiary amine as a byproduct.

Direct Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two principal direct synthetic pathways emerge for the preparation of this compound.

Reductive Amination Procedures

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.comyoutube.com It typically proceeds as a one-pot reaction where an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced to the corresponding amine without being isolated. masterorganicchemistry.com

A general procedure for the synthesis of this compound via reductive amination would involve reacting 4-bromobenzaldehyde with 3-amino-1-propanol in a suitable solvent. The choice of reducing agent is critical for the success of this reaction. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common reducing agent. However, it can also reduce the starting aldehyde, so the imine formation should ideally be complete before its addition. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. masterorganicchemistry.comchemchart.com This allows for the reaction to be performed as a true one-pot process.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent, often used in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). masterorganicchemistry.com

The reaction is typically carried out under neutral or slightly acidic conditions to facilitate imine formation.

Table 1: Representative Reagents for Reductive Amination

Starting Material 1Starting Material 2Reducing AgentSolvent(s)
4-Bromobenzaldehyde3-Amino-1-propanolSodium BorohydrideMethanol (B129727), Ethanol (B145695)
4-Bromobenzaldehyde3-Amino-1-propanolSodium CyanoborohydrideMethanol, Water
4-Bromobenzaldehyde3-Amino-1-propanolSodium TriacetoxyborohydrideDichloromethane, Dichloroethane

Nucleophilic Substitution Reactions on Precursors

The synthesis can also be achieved through a direct nucleophilic substitution reaction where the primary amine of 3-amino-1-propanol attacks the electrophilic benzylic carbon of a 4-bromobenzyl halide.

A typical procedure would involve mixing 3-amino-1-propanol with 4-bromobenzyl bromide or 4-bromobenzyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of base is important to avoid side reactions. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃).

A significant challenge in this approach is the potential for dialkylation, where the initially formed secondary amine reacts further with another molecule of the benzyl halide to produce a tertiary amine. This can be mitigated by using an excess of the starting amine.

Table 2: Key Components for Nucleophilic Substitution

NucleophileElectrophileBase (optional)Solvent(s)
3-Amino-1-propanol4-Bromobenzyl bromideTriethylamineDichloromethane, Acetonitrile (B52724)
3-Amino-1-propanol4-Bromobenzyl chloridePotassium CarbonateEthanol, Dimethylformamide

Alternative Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

One such approach is catalytic hydrogenation for the reductive amination step. Instead of using stoichiometric hydride reagents, molecular hydrogen (H₂) can be used as the reductant in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method generates water as the only byproduct, making it an atom-economical and greener alternative.

Another green strategy involves the use of more benign solvents. Water or ethanol are preferable to chlorinated solvents like dichloromethane. Some reductive aminations can even be performed under solvent-free conditions, further reducing the environmental impact.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters.

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on both reductive amination and nucleophilic substitution reactions.

In reductive amination , the solvent must be able to dissolve the reactants and the reducing agent. For reductions with sodium borohydride, protic solvents like methanol or ethanol are commonly used. For the more sensitive sodium triacetoxyborohydride, aprotic solvents such as dichloromethane are preferred. The polarity of the solvent can also influence the rate of imine formation and the subsequent reduction.

For nucleophilic substitution reactions , the solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate S_N2 reactions by solvating the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the amine. Polar protic solvents, on the other hand, can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity.

The kinetics of these reactions are also critical for optimization. In reductive amination, the rate of imine formation versus the rate of aldehyde reduction by the hydride reagent is a key factor. Similarly, in nucleophilic substitution, understanding the rate of the desired mono-alkylation versus the undesired di-alkylation is essential for maximizing the yield of the target compound.

Catalyst Screening and Performance Evaluation

Homogeneous catalysts, such as iridium and rhodium complexes, have been shown to be effective in reductive amination reactions. researchgate.netkanto.co.jp For instance, iridium complexes containing phosphine (B1218219) or diamine ligands can catalyze the hydrogenation of the imine intermediate under relatively mild conditions. kanto.co.jp Rhodium catalysts, often used in conjunction with phosphine ligands, are also known to facilitate this transformation. researchgate.net

Heterogeneous catalysts are widely used due to their ease of separation from the reaction mixture and potential for recycling. tandfonline.commdpi.com Nickel-based catalysts, for example, are recognized for their good activity and high selectivity in the reductive amination of alcohols and aldehydes. mdpi.comresearchgate.net Cobalt catalysts, sometimes in the form of nanoparticles, have also been successfully employed for the reductive amination of aldehydes, including halogenated substrates like 4-bromobenzaldehyde. researchgate.net Noble metal catalysts, such as those based on palladium (Pd) or platinum (Pt) supported on carbon (Pd/C, Pt/C), are also highly effective for the hydrogenation of imines. organic-chemistry.orggoogle.com

The choice of reducing agent is also a critical factor. While molecular hydrogen (H₂) is a common and atom-economical choice, other reducing agents like sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are frequently used in laboratory-scale syntheses. mdpi.comorganic-chemistry.orgyoutube.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce the iminium ion in the presence of the aldehyde. youtube.com

Below is an interactive data table summarizing plausible catalysts for the synthesis of this compound via reductive amination, with their expected performance based on analogous reactions reported in the literature.

Strategies for Yield Improvement and Purity Enhancement

Several strategies can be implemented to improve the yield and enhance the purity of this compound during its synthesis.

Control of Stoichiometry and Reaction Conditions: The molar ratio of the reactants, 4-bromobenzaldehyde and 3-amino-1-propanol, plays a significant role. Using a slight excess of the amine can help to drive the initial imine formation to completion. arkat-usa.org The reaction temperature and pressure are also critical parameters that need to be optimized for each catalyst system to maximize the yield and minimize side reactions. For instance, with catalytic hydrogenation, lower temperatures are often preferred to prevent over-reduction or de-bromination of the aromatic ring.

Stepwise vs. One-Pot Procedure: The reductive amination can be carried out as a one-pot process, where the aldehyde, amine, and reducing agent are mixed together, or in a stepwise manner, where the imine is pre-formed before the addition of the reducing agent. organic-chemistry.orgarkat-usa.org A stepwise approach can sometimes lead to higher purity as it allows for better control over the reaction, minimizing the potential for the reducing agent to react with the starting aldehyde. organic-chemistry.org

Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used as they can facilitate both the imine formation and the subsequent reduction. arkat-usa.org The solubility of all reactants and intermediates in the chosen solvent is essential for an efficient reaction.

pH Control: When using hydride reducing agents like NaBH₃CN, maintaining a mildly acidic pH (around 4-5) is crucial. youtube.com This condition favors the formation of the iminium ion, which is more susceptible to reduction than the starting aldehyde, thereby enhancing selectivity. youtube.com

Purification Techniques: After the reaction is complete, purification is necessary to isolate the desired product in high purity. Common techniques include:

Extraction: An acid-base workup can be used to separate the basic amine product from non-basic impurities.

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.

Column Chromatography: Silica gel column chromatography is a versatile technique to separate the product from unreacted starting materials and by-products based on their different polarities.

An interactive data table summarizing strategies for yield and purity enhancement is provided below.

Reactivity and Mechanistic Investigations of 3 4 Bromobenzyl Amino 1 Propanol

Reactions Involving the Secondary Amine Functionality

The secondary amine in 3-[(4-Bromobenzyl)amino]-1-propanol is a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

The nitrogen atom of the secondary amine can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form N-substituted amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.

Similarly, sulfonylation of the secondary amine can be achieved using sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base to yield the corresponding sulfonamide. The reactivity of secondary amines in sulfonylation can be lower than that of primary amines, sometimes requiring more forcing conditions.

Table 1: Representative Acylation and Sulfonylation Reactions of Secondary Amines
Reactant (Analogous to this compound)ReagentProductYield (%)Reference
4-Bromo-2-aminopyridineAcetyl chloride, Pyridine (B92270)N-(4-bromopyridin-2-yl)acetamide72
L-valine4-[(4-Bromophenyl)sulfonyl]benzoyl chloride, NaOH2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid94
2-(3,3-Difluorobutyl)benzenesulfonyl chlorideAmmonia2-(3,3-Difluorobutyl)benzenesulfonamide- google.com

Note: Data presented is for analogous compounds due to the lack of specific literature for this compound.

Alkylation and Quaternization Processes

The secondary amine can undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. Selective mono-N-alkylation of 1,3-amino alcohols can be achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for a more controlled reaction. organic-chemistry.org This method has been shown to be effective for substrates with a 1,3-relationship between the amine and alcohol groups. orgsyn.org

Further alkylation leads to the formation of a quaternary ammonium salt. This process, known as quaternization, involves the reaction of the tertiary amine with an alkyl halide, resulting in a permanently positively charged species. nanobioletters.com

Table 2: Representative Alkylation and Quaternization Reactions
Reactant (Analogous to this compound)ReagentProductConditionsReference
3-AminopropanolAlkyl halide, 9-BBNMono-N-alkylated 3-aminopropanolChelation, deprotonation, hydrolysis organic-chemistry.org
ChitosanIodomethane, NaOHN,N,N-trimethyl chitosanAqueous NaOH nanobioletters.com

Note: Data presented is for analogous compounds due to the lack of specific literature for this compound.

Formation of Cyclic Amine Derivatives

The bifunctional nature of this compound allows for intramolecular cyclization reactions to form heterocyclic compounds. For instance, depending on the reaction conditions and the reagents used, it is plausible that derivatives of this compound could cyclize to form piperidine (B6355638) or other nitrogen-containing heterocycles. The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through the cyclization of related diamine precursors. nih.govacs.org

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in this compound is also a reactive site, capable of undergoing a variety of transformations.

Esterification and Etherification Reactions

The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride (B1165640). This esterification is typically acid-catalyzed (Fischer esterification) when using a carboxylic acid, or can be performed under basic or neutral conditions with more reactive acylating agents.

Etherification of the primary hydroxyl group can be accomplished through methods like the Williamson ether synthesis. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.comvaia.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.comvaia.com

Table 3: Representative Esterification and Etherification Reactions
Reactant (Analogous to this compound)ReagentProductConditionsReference
Allyl acetate (B1210297) and waterWater (as extraction solvent)n-Propyl acetateExtraction, distillation, hydrogenation google.com
AlcoholAlkyl halide, NaHEtherWilliamson Ether Synthesis libretexts.orgmasterorganicchemistry.comvaia.com

Note: Data presented is for analogous compounds due to the lack of specific literature for this compound.

Oxidation Pathways and Carbonyl Formation

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgsavemyexams.comchemguide.co.uk

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a copper(I)/TEMPO catalytic system, can selectively oxidize the primary alcohol to an aldehyde. nih.gov Over-oxidation to the carboxylic acid is often minimized under these conditions.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (generated from sodium dichromate and sulfuric acid), will typically oxidize the primary alcohol all the way to a carboxylic acid. libretexts.orgchemguide.co.uk Heating under reflux with an excess of the oxidizing agent ensures the complete conversion to the carboxylic acid. libretexts.orgchemguide.co.uk

Table 4: Representative Oxidation Reactions of Primary Alcohols
Reactant (Analogous to this compound)Reagent(s)ProductConditionsReference
2-Aminobenzyl alcoholCuI, DMAP, TEMPO, O22-AminobenzaldehydeRoom temperature, CH3CN nih.gov
Propan-1-olAcidified K2Cr2O7PropanalDistillation savemyexams.com
Ethanol (B145695)Acidified K2Cr2O7 (excess)Ethanoic acidReflux libretexts.orgchemguide.co.uk

Note: Data presented is for analogous compounds due to the lack of specific literature for this compound.

Ring-Closing Reactions via Hydroxyl Activation

The propanol (B110389) moiety of this compound is a prime site for intramolecular reactions following activation of the hydroxyl group. Activation converts the poor leaving group, hydroxide (B78521) (-OH), into a better one, facilitating nucleophilic attack by the secondary amine.

A common strategy for hydroxyl activation is conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or to a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would convert the alcohol to a tosylate. The nitrogen atom could then readily displace the tosylate group in an intramolecular SN2 reaction to form a six-membered saturated heterocycle, specifically a 4-(4-bromobenzyl)morpholine ring.

Another method involves the Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction activates the alcohol in situ, allowing for intramolecular cyclization under mild conditions to yield the same morpholine (B109124) derivative.

Transformations of the 4-Bromobenzyl Moiety

The 4-bromobenzyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily leveraging the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions. libretexts.orgyoutube.com These reactions represent a powerful tool for modifying the aromatic core of the molecule. libretexts.org

Suzuki-Miyaura Coupling: Reaction of this compound with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) would replace the bromine atom with the corresponding aryl or vinyl group. nih.gov This would generate a biaryl or stilbene (B7821643) derivative, respectively.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of a base like an amine, would yield an alkynyl-substituted derivative.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the site of the bromine, producing a substituted stilbene-like structure. youtube.com

A hypothetical reaction scheme for these couplings is presented below.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions This table presents plausible, but not experimentally verified, outcomes for the cross-coupling reactions of this compound.

Coupling Partner Reaction Name Catalyst System (Example) Hypothetical Product
Phenylboronic acid Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 3-{[4-(Phenyl)benzyl]amino}-1-propanol
Phenylacetylene Sonogashira Pd(PPh₃)₄, CuI, Et₃N 3-{[4-(Phenylethynyl)benzyl]amino}-1-propanol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) of the aryl bromide is generally challenging without the presence of strong electron-withdrawing groups in the ortho or para positions to the leaving group. fishersci.co.ukpressbooks.pubyoutube.com The 4-bromo position on the benzyl (B1604629) ring lacks this activation. Therefore, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is unlikely to be efficient. fishersci.co.uk For such a reaction to proceed, it would likely require very harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which would be initiated by a very strong base. pressbooks.pub

Magnesium or Lithium Halogen Exchange Reactions

The bromine atom can be swapped for a metal, such as magnesium or lithium, to form an organometallic intermediate. wikipedia.org This transformation, known as halogen-metal exchange, converts the electrophilic aryl bromide into a potent nucleophile. nih.govharvard.edu

Magnesium-Halogen Exchange: Using reagents like isopropylmagnesium chloride (i-PrMgCl) or turbo-Grignard reagents (e.g., i-PrMgCl·LiCl), the aryl bromide can be converted into a Grignard reagent. nih.govresearchgate.net This intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.). A critical consideration would be the presence of the acidic protons on the alcohol and amine groups, which would need to be deprotonated first, likely by using excess Grignard reagent, or be protected prior to the exchange. nih.govharvard.edu

Lithium-Halogen Exchange: Reaction with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures would generate an aryllithium species. wikipedia.org Similar to the Grignard formation, the acidic protons of the amine and alcohol would interfere and must be accounted for, usually through pre-treatment with a base or by using excess organolithium reagent.

Exploration of Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it an interesting candidate for the synthesis of heterocyclic structures through intramolecular cyclization. quimicaorganica.org

Formation of Nitrogen- and Oxygen-Containing Heterocycles

As discussed in section 3.2.3, activation of the hydroxyl group followed by intramolecular SN2 reaction with the nitrogen atom is a plausible route to a 4-(4-bromobenzyl)morpholine .

Alternatively, intramolecular reactions involving the aromatic ring could be envisioned. For example, if the bromine were replaced with a hydroxyl group (via a Buchwald-Hartwig amination followed by hydrolysis, or through a more complex multi-step sequence), an intramolecular etherification could be possible. A more direct, albeit hypothetical, route could be an intramolecular version of the Buchwald-Hartwig amination. Under the right palladium or copper catalysis conditions, the secondary amine could potentially displace the aryl bromide to form a seven-membered ring containing a dihydrodiazepine-like core. However, the formation of seven-membered rings is often entropically disfavored compared to five- or six-membered rings.

Another possibility involves the "tert-amino effect," where an ortho-lithiated species (generated via directed ortho-metalation if a suitable directing group were present, or via halogen-metal exchange followed by isomerization) could cyclize onto the N-benzyl group. nih.gov However, this is less direct for the given substrate.

Table 2: Summary of Compound Names

Compound Name
This compound
3-Bromo-1-propanol
3-amino-1-propanol
Diethyl azodicarboxylate (DEAD)
Diisopropyl azodicarboxylate (DIAD)
Isopropylmagnesium chloride
n-butyllithium
p-toluenesulfonyl chloride
Phenylboronic acid
Propanolamine (B44665)
Triphenylphosphine

Stereoselective Aspects of Cyclization

The cyclization of this compound to form a tetrahydro-1,3-oxazine ring introduces stereogenic centers, making the stereochemical outcome of this transformation a critical aspect of its reactivity. While specific studies on the stereoselective cyclization of this particular compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis in related N-substituted 3-amino-1-propanol systems can provide significant insights into the potential diastereoselective and enantioselective control of this reaction.

The formation of the tetrahydro-1,3-oxazine ring from an acyclic precursor like this compound can theoretically lead to the formation of different stereoisomers, depending on the substitution pattern and the reaction conditions. The key stereochemical considerations revolve around the relative orientation of substituents on the newly formed heterocyclic ring.

Diastereoselectivity

In related systems, the diastereoselectivity of the cyclization to form 1,3-oxazines is often influenced by the nature of the substituents and the reaction mechanism. For instance, in palladium-catalyzed cyclizations of similar acyclic precursors, a high preference for the formation of cis isomers has been observed. nih.gov This selectivity is attributed to the geometric constraints of the transition state during the intramolecular ring closure.

For the cyclization of a substituted 3-amino-1-propanol derivative, the relative stereochemistry at C4 and C6 of the resulting tetrahydro-1,3-oxazine ring is of primary importance. Studies on analogous systems have demonstrated that the cyclization of trichloroacetimidates derived from homoallylic alcohols can proceed with high diastereoselectivity, favoring the formation of cis-4,6-disubstituted-5,6-dihydro-1,3-oxazines with diastereomeric ratios often exceeding 20:1. nih.gov This suggests that the cyclization of this compound, if proceeding through a similar transition state, could also exhibit a preference for a specific diastereomer.

The plausible mechanism for achieving high diastereoselectivity often involves a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric interactions. The specific diastereomeric outcome would be dependent on the reaction conditions and the nature of the activating agent or catalyst used.

Enantioselectivity

Achieving enantioselectivity in the cyclization of this compound would require the use of chiral catalysts or auxiliaries. The field of asymmetric catalysis has developed numerous methods for the enantioselective synthesis of heterocyclic compounds, including 1,3-oxazines. nih.gov

One established strategy involves the use of chiral Brønsted acids or Lewis acids to catalyze the intramolecular cyclization. These catalysts can create a chiral environment around the substrate, leading to a preferential formation of one enantiomer over the other. For example, the one-pot synthesis of chiral 1,3-oxazinanes has been achieved with excellent enantioselectivities through the use of a chiral magnesium phosphate (B84403) catalyst. nih.gov This process proceeds via the formation of a hemiaminal intermediate followed by intramolecular cyclization.

Another approach could involve the use of a chiral auxiliary attached to the precursor molecule. This auxiliary would direct the cyclization to occur from a specific face of the molecule, thereby inducing chirality in the product. After the cyclization, the auxiliary can be removed to yield the enantiomerically enriched tetrahydro-1,3-oxazine.

While specific data on the enantioselective cyclization of this compound is not available, the successful application of these strategies in the synthesis of other chiral 1,3-oxazines and related heterocycles indicates that high levels of enantiomeric excess (ee) could potentially be achieved. nih.govrsc.org The choice of catalyst and reaction conditions would be crucial in determining the efficiency and stereochemical outcome of such a transformation.

The following table summarizes the potential stereochemical outcomes and the strategies to control them in the cyclization of N-substituted 3-amino-1-propanols, which can be extrapolated to this compound.

Stereochemical AspectPotential OutcomeControlling StrategyRepresentative Literature Insights
Diastereoselectivity Formation of cis or trans isomersSubstrate control (steric hindrance), Catalyst-controlled cyclizationHigh cis-diastereoselectivity observed in Pd-catalyzed cyclizations of related systems. nih.gov
Enantioselectivity Formation of a racemic mixture or an enantiomerically enriched productUse of chiral catalysts (e.g., chiral Lewis acids, Brønsted acids), Use of chiral auxiliariesHigh enantioselectivities achieved in the synthesis of chiral 1,3-oxazinanes using chiral magnesium phosphate catalysts. nih.gov

Further research focusing specifically on the cyclization of this compound would be necessary to experimentally validate these stereochemical predictions and to develop optimized protocols for the synthesis of specific stereoisomers of the resulting tetrahydro-1,3-oxazine.

Derivatization and Functionalization Strategies of 3 4 Bromobenzyl Amino 1 Propanol

Synthesis of Amide and Carbamate (B1207046) Derivatives

The secondary amine and primary alcohol functionalities are ideal handles for the synthesis of amide and carbamate derivatives, respectively.

Amide Synthesis: The secondary amine can be readily acylated to form a variety of N-substituted amides. This transformation is typically achieved by reacting 3-[(4-Bromobenzyl)amino]-1-propanol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. When using a carboxylic acid, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for promoting the reaction under mild conditions. ajchem-a.com The use of acyl chlorides provides a more direct route, often requiring only a base to scavenge the HCl byproduct. sphinxsai.com

Carbamate Synthesis: Carbamates can be synthesized from either the alcohol or the amine group. The reaction of the primary alcohol with an isocyanate (R-N=C=O) yields an N-substituted carbamate. Alternatively, reacting the secondary amine with a chloroformate (R-O-COCl) in the presence of a base also produces a carbamate derivative. A versatile method for carbamate formation involves reacting alcohols with activated carbonates in the presence of DMAP. nih.gov Another approach is the tin-catalyzed transcarbamoylation using donors like phenyl carbamate. organic-chemistry.org

The table below illustrates potential amide and carbamate derivatization reactions.

Table 1: Synthesis of Amide and Carbamate Derivatives This table is generated based on established chemical principles and is for illustrative purposes.

Starting Material Reagent Derivative Type Product Name
This compound Acetyl chloride Amide N-(4-Bromobenzyl)-N-(3-hydroxypropyl)acetamide
This compound Benzoic acid / DCC, DMAP Amide N-(4-Bromobenzyl)-N-(3-hydroxypropyl)benzamide
This compound Phenyl isocyanate Carbamate (from alcohol) 3-[(4-Bromobenzyl)amino]propyl phenylcarbamate

Preparation of Ester and Phosphate (B84403) Derivatives

The primary hydroxyl group is a key site for the formation of ester and phosphate linkages, which are significant in various chemical and biological contexts.

Ester Synthesis: Esterification of the primary alcohol can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. A more common and often higher-yielding method involves reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. Esterification can also be accomplished using trimethylchlorosilane (TMSCl) in methanol (B129727), which serves as an efficient system for creating methyl esters under mild, room temperature conditions. nih.gov

Phosphate Derivative Synthesis: The synthesis of phosphate esters from this compound can be accomplished by reacting the alcohol with a suitable phosphorylating agent. A common method involves the use of phosphorus oxychloride (POCl₃). google.com In a controlled reaction, typically at low temperatures, phosphorus oxychloride reacts with both the alcohol and amine functionalities to form a cyclic phosphoramidyl chloride intermediate. Subsequent hydrolysis of this intermediate under acidic conditions cleaves the P-N bond and hydrolyzes the remaining P-Cl bond to yield the desired 3-aminopropyl phosphate derivative. google.com More sophisticated methods using phosphoramidite (B1245037) chemistry can also be employed for controlled phosphorylation, particularly for conjugation purposes. nih.gov

The table below outlines representative ester and phosphate derivatization reactions.

Table 2: Synthesis of Ester and Phosphate Derivatives This table is generated based on established chemical principles and is for illustrative purposes.

Starting Material Reagent Derivative Type Product Name
This compound Acetic anhydride / Pyridine Ester 3-[(4-Bromobenzyl)amino]propyl acetate (B1210297)
This compound Propionyl chloride / Triethylamine Ester 3-[(4-Bromobenzyl)amino]propyl propanoate

Incorporation into Polymeric Structures as Monomers or Initiators

The bifunctional nature of this compound, containing both a nucleophilic amine and an alcohol group, makes it a suitable candidate as an A-B type monomer for step-growth polymerization. The parent compound, 3-amino-1-propanol, is known to be used in the preparation of polyurethanes. sigmaaldrich.com

This monomer can potentially participate in the formation of several types of polymers:

Polyurethanes: The hydroxyl group can react with the isocyanate groups of a diisocyanate monomer (e.g., MDI or TDI), while the secondary amine can also react to form a urea (B33335) linkage. If reacted with a diisocyanate, this compound can act as a chain extender or be incorporated into the main polymer backbone, yielding a polyurethane with pendant 4-bromobenzyl groups.

Polyesters and Polyamides: While less direct, the molecule could be incorporated into polyesters or polyamides. For instance, reaction with a diacid chloride could lead to the formation of a polymer containing both ester and amide linkages in the backbone.

The presence of the 4-bromobenzyl group on each repeating unit provides a handle for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Conjugation to Macromolecules or Surfaces (Focus on Chemical Methodology)

The reactive functional groups of this compound make it an excellent linker for conjugation to macromolecules (like proteins or synthetic polymers) or for immobilization on solid surfaces.

The primary chemical methodologies for conjugation include:

Palladium-Catalyzed Cross-Coupling: The aryl bromide is a versatile handle for various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester-functionalized macromolecule or surface in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne-functionalized substrate, catalyzed by palladium and copper, to form a C-C triple bond linkage.

Heck Coupling: Reaction with an alkene-functionalized substrate.

Amide and Ester Bond Formation: The secondary amine and primary alcohol can be used to form stable covalent bonds with macromolecules or surfaces that have been pre-functionalized with carboxylic acids (to form amides) or activated esters (to form esters). Standard coupling reagents such as EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) are commonly used to facilitate these conjugations.

These strategies allow the this compound moiety to be precisely anchored, serving as a spacer or a foundational element for further chemical elaboration.

Introduction of Chiral Auxiliaries and Enantiopure Derivatives

While this compound itself is achiral, it can be used to synthesize chiral molecules or be resolved into enantiomers if a chiral center is introduced. Optically active amino alcohols are valuable building blocks in the synthesis of pharmaceuticals. google.commdpi.com

Strategies for generating enantiopure derivatives include:

Synthesis of Diastereomers: The racemic compound can be reacted with a chiral auxiliary, such as an enantiomerically pure carboxylic acid (e.g., Mosher's acid) or its acyl chloride, at either the amine or alcohol position. This reaction creates a mixture of diastereomers, which possess different physical properties and can be separated using standard techniques like chromatography. researchgate.net Once separated, the chiral auxiliary can be cleaved to yield the enantiopure derivatives of the original compound.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective in catalyzing enantioselective transformations. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic chiral precursor to this compound, leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the acylated product from the unreacted starting material, providing access to both enantiomers. This technique is widely used for the resolution of chiral alcohols and amines.

These methods are fundamental for accessing enantiomerically pure compounds, which is often a critical requirement in medicinal chemistry and materials science.

Applications of 3 4 Bromobenzyl Amino 1 Propanol As a Synthetic Intermediate

Potential as a Building Block for the Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of 3-[(4-Bromobenzyl)amino]-1-propanol, possessing both a nucleophilic secondary amine and a primary alcohol, theoretically allows for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. The feasibility of these transformations would depend on the reaction conditions and the use of appropriate reagents to activate either the hydroxyl or the amino group.

Pyrrolidine (B122466) and Piperidine (B6355638) Analogues

The direct synthesis of pyrrolidine or piperidine rings from this compound is not a straightforward transformation due to the propyl chain length. Standard methods for pyrrolidine synthesis often involve the cyclization of 4-amino alcohols or related structures. uc.ptmdpi.com Similarly, piperidine synthesis typically requires a five-carbon backbone between the nitrogen and the reacting functional group. nih.gov

Hypothetically, one could envision a multi-step sequence where the propanol (B110389) chain is extended before a cyclization event. However, no such specific pathways involving this compound have been reported.

Morpholine (B109124) and Oxazine (B8389632) Scaffolds

The synthesis of morpholine and oxazine scaffolds generally involves the cyclization of diols with amines or the reaction of amino alcohols with appropriate dielectrophiles. While this compound contains the necessary amino alcohol moiety, its direct conversion to a morpholine or oxazine ring would necessitate the introduction of additional atoms into the backbone, a process for which no specific methods utilizing this starting material are described.

Azepane and Azocane (B75157) Systems

The construction of seven-membered azepane and eight-membered azocane rings from acyclic precursors is a recognized challenge in organic synthesis. While various strategies exist for the formation of these larger rings, there is no literature to suggest that this compound has been employed as a starting material for such transformations.

Potential as a Precursor for the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the phenyl ring and the N-benzyl group offers potential for this molecule to serve as a precursor in more complex synthetic sequences, particularly in the pharmaceutical and agrochemical industries where such functionalities are common.

Advanced Intermediates for Pharmaceutical Building Blocks (Chemical Synthesis Focus)

The 4-bromobenzyl group can be a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The secondary amine and primary alcohol can be further modified or protected as needed during a synthetic sequence. sigmaaldrich.comlibretexts.orgutsouthwestern.eduorganic-chemistry.org While 3-amino-1-propanol derivatives, in general, are recognized as important intermediates in the synthesis of various pharmaceuticals, multichemindia.comgoogle.comnih.govresearchgate.net specific examples detailing the use of this compound are absent from the literature.

Ligands in Asymmetric Catalysis

The architecture of this compound, containing both a nitrogen and an oxygen atom, makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. The secondary amine and primary hydroxyl group can act as bidentate coordinating sites for a metal center, forming a stable chelate ring. The presence of a chiral center, which can be introduced during its synthesis or derivatization, is a critical feature for inducing enantioselectivity in chemical reactions.

While specific research on this compound as a ligand is not extensively documented, its structural motifs are prevalent in a variety of successful chiral ligands. For instance, amino alcohol-based ligands have been effectively employed in the enantioselective addition of organozinc reagents to aldehydes and in other carbon-carbon bond-forming reactions. The general principle involves the formation of a chiral metal complex that preferentially catalyzes the formation of one enantiomer of the product over the other.

The 4-bromobenzyl group can also play a role in fine-tuning the steric and electronic properties of the resulting catalyst. This substituent can influence the catalyst's solubility and its interaction with substrates, potentially enhancing both reactivity and stereoselectivity.

To illustrate the potential of similar amino alcohol ligands, the following table summarizes their application in various asymmetric reactions:

Amino Alcohol Ligand Type Asymmetric Reaction Metal Catalyst Typical Enantiomeric Excess (ee)
Chiral N-substituted 1,2-amino alcoholsReductive amination of α-hydroxymethyl ketonesImine Reductases (IREDs)91-99%
Polymer-supported amino alcoholsAddition of diethylzinc (B1219324) to benzaldehyde-up to 92%
Imidazoline-aminophenol ligandsCopper-catalyzed Henry reactionCopperup to 95%

This table presents data for structurally related amino alcohol ligands to highlight the potential of this compound in similar applications.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis for generating molecular complexity. The functional groups present in this compound make it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions.

In the context of an Ugi four-component reaction (U-4CR) , this compound can serve as the amine component. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. scilit.comchemchart.com The participation of our target molecule would lead to the formation of a complex peptide-like scaffold incorporating the 4-bromobenzyl and hydroxypropyl moieties.

Similarly, in a Passerini three-component reaction (P-3CR) , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, the hydroxyl group of this compound could potentially act as the nucleophile after an initial reaction, or the molecule could be a component in variations of the Passerini reaction. epa.govnih.govfluorochem.co.uk

The table below outlines the general schemes for the Ugi and Passerini reactions and the potential role of this compound.

Multicomponent Reaction General Reactants Product Potential Role of this compound
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideAs the amine component
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideAs a nucleophilic component in variants

The ability to participate in such reactions makes this compound a valuable building block for the rapid generation of diverse chemical libraries, which are essential in drug discovery and materials science.

Development of Novel Organic Materials Precursors

The bifunctional nature of this compound, possessing both a reactive hydroxyl/amine combination and a functionalizable aromatic ring, positions it as a promising precursor for the synthesis of novel organic materials.

The primary alcohol and secondary amine groups can undergo polycondensation reactions to form a variety of polymers. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of poly(ester-amide)s. nih.gov These polymers often exhibit interesting properties, such as biodegradability and good thermal stability, making them suitable for biomedical applications or as engineering plastics.

Furthermore, the 4-bromobenzyl moiety provides a handle for post-polymerization modification . The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings, or through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups onto the polymer backbone, thereby tuning the material's properties for specific applications. For instance, polymers functionalized with a bromo-benzyl group can be modified via Ullmann coupling reactions to introduce new functionalities. mdpi.com

The potential polymerization pathways for this compound are summarized below:

Polymerization Type Co-monomer Resulting Polymer Class Potential for Post-Polymerization Modification
PolycondensationDicarboxylic acid / Diacyl chloridePoly(ester-amide)Yes (via C-Br bond)
PolycondensationDiisocyanatePoly(urethane-urea)Yes (via C-Br bond)
Ring-opening polymerization (after derivatization)Lactones / LactamsCopolymersYes (via C-Br bond)

The ability to create functional polymers from this compound opens up possibilities for developing materials with tailored optical, electronic, or biological properties for use in fields ranging from electronics to drug delivery.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A cornerstone of chemical structure elucidation, high-resolution NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assembling the molecular puzzle. They reveal proton-proton couplings, direct carbon-proton attachments, long-range carbon-proton correlations, and through-space proximities of protons, respectively. No such 2D NMR data for 3-[(4-Bromobenzyl)amino]-1-propanol has been reported in scientific literature.

Solid-State NMR Investigations for Polymorphs and Conformers

Solid-state NMR is a powerful tool for studying the structure and dynamics of molecules in their solid form, providing insights into polymorphism and conformational variations. There are no published solid-state NMR studies for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is critical for determining the exact molecular formula of a compound by measuring its mass with very high accuracy. While basic molecular weight information is available from suppliers, detailed HRMS studies confirming the elemental composition of this compound are not present in the accessible literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This technique helps to piece together the molecular structure by identifying its constituent parts. A detailed fragmentation pathway analysis for this compound is not publicly available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. While general IR spectra for related compounds like 3-amino-1-propanol exist, specific and detailed IR and Raman analyses for this compound are absent from research publications.

X-Ray Crystallography for Definitive Solid-State Structure Determination

The unequivocal determination of a molecule's three-dimensional structure in the solid state is achieved through X-ray crystallography. This technique provides precise bond lengths, bond angles, and crystal packing information. There are no crystallographic reports for this compound in the Cambridge Structural Database or other public repositories.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess (if applicable)

An analysis of the molecular structure of this compound reveals that the compound is achiral. It does not possess any stereocenters, which are atoms bonded to four different substituent groups. A molecule must be chiral, meaning it is non-superimposable on its mirror image, to exhibit chiroptical properties.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by enantiomers. Since this compound is achiral, it does not have enantiomers and, therefore, does not exhibit a CD or ORD spectrum. Consequently, the concept of enantiomeric excess, which quantifies the purity of a chiral sample, is not applicable to this compound.

As there are no enantiomers for this compound, no research findings or data tables related to its chiroptical properties exist.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can elucidate the distribution of electrons and energy levels within 3-[(4-Bromobenzyl)amino]-1-propanol, which in turn dictates its physical and chemical properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, with its rotatable bonds in the propanolamine (B44665) chain and the benzyl (B1604629) group, multiple low-energy conformations are likely to exist.

A systematic search of the conformational space would reveal various local minima on the potential energy surface. These conformers would differ in the torsion angles of the C-C and C-N bonds of the propanolamine linker and the orientation of the 4-bromobenzyl group relative to the rest of the molecule. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. Intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen is a key interaction that would likely stabilize certain conformations.

A representative table of computationally determined relative energies for different conformers of this compound is presented below.

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)-175°0.00
265°1.25
3-60°1.80
4180° (extended)2.50

Note: This data is illustrative and based on typical energy differences for such flexible molecules.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromobenzyl group and the nitrogen atom of the amine. The LUMO, on the other hand, would likely be distributed over the aromatic ring. The presence of the bromine atom, an electron-withdrawing group, would influence the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity.

A typical set of calculated frontier orbital energies for this compound might look as follows:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and representative for a molecule of this type.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool. nih.govnih.govnyu.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical chemical shifts that correlate well with experimental values. nih.govaps.org For this compound, calculations would predict the chemical shifts for the aromatic protons of the bromobenzyl group, the methylene (B1212753) protons of the propanolamine chain, and the protons of the amine and hydroxyl groups. The predicted shifts would be sensitive to the molecule's conformation.

IR Frequencies: Theoretical calculations of infrared (IR) spectra can help in identifying characteristic vibrational modes. github.iodiva-portal.org For this compound, key predicted vibrational frequencies would include the N-H stretching of the secondary amine (typically a single weak band around 3350-3310 cm⁻¹), the O-H stretching of the alcohol, the C-N stretching of the aliphatic amine (around 1250–1020 cm⁻¹), and various vibrations associated with the substituted benzene (B151609) ring. orgchemboulder.comopenstax.org Comparing the computed spectrum with experimental data can confirm the compound's identity and provide insights into its structure. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent. rsc.orgresearchgate.net

For a flexible molecule like this, MD simulations can map out the accessible conformations and the transitions between them, providing a more complete picture of the conformational energy landscape than static calculations alone. rsc.orgnih.gov Furthermore, by explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation, one can study how solvent interactions, such as hydrogen bonding to the amine and hydroxyl groups, affect the conformational preferences and dynamics of the solute molecule.

Density Functional Theory (DFT) Applications to Reactivity

DFT is not only useful for understanding ground-state properties but also for exploring the reactivity of a molecule. nih.govnih.gov

Reaction Pathway Mapping and Transition State Characterization

By mapping the potential energy surface for a chemical reaction, DFT can be used to identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For this compound, DFT could be used to study various potential reactions, such as the N-alkylation or acylation of the secondary amine, or the oxidation of the primary alcohol. By characterizing the structures and energies of the reactants, transition states, and products, a detailed mechanistic understanding of the compound's reactivity can be achieved.

Emerging Research Directions and Future Perspectives

Integration of Flow Chemistry and Continuous Processing in Synthesis

The traditional batch synthesis of 3-[(4-Bromobenzyl)amino]-1-propanol, typically achieved through the reductive amination of 4-bromobenzaldehyde (B125591) with 3-amino-1-propanol, is increasingly being viewed through the lens of flow chemistry. researchgate.net Continuous processing offers significant advantages over batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.netrsc.org

Flow reactors, particularly microreactors, provide a higher surface-area-to-volume ratio, which allows for precise control over reaction parameters such as temperature and pressure. nih.govnih.gov This is particularly beneficial for reductive aminations, which can be exothermic. The use of packed-bed reactors with immobilized catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, is a key area of exploration. researchgate.netresearchgate.net These systems allow for the continuous passage of reactants over a catalytic bed, facilitating the reaction and simplifying product purification as the catalyst is retained within the reactor. researchgate.net

Recent studies have demonstrated the successful use of flow chemistry for reductive amination reactions, achieving high yields and selectivities in short reaction times. researchgate.netrsc.org For instance, the reductive amination of various aldehydes and ketones with amines has been efficiently carried out in continuous-flow systems using hydrogen gas and a solid-supported catalyst. researchgate.net The application of these principles to the synthesis of this compound is a promising avenue for process intensification and scalability.

Table 1: Comparison of Batch vs. Flow Synthesis for Reductive Amination

FeatureBatch SynthesisFlow Synthesis
Reaction Control Less precise, potential for hotspotsPrecise temperature and pressure control
Safety Higher risk with exothermic reactions and hazardous reagentsEnhanced safety due to small reaction volumes and better containment
Scalability Challenging, often requires re-optimizationMore straightforward, "scaling out" by running parallel reactors
Catalyst Handling Separation can be difficultSimplified, catalyst is often immobilized in the reactor
Reaction Time Typically longerOften significantly shorter
Product Purity May require extensive purificationOften higher due to better control over side reactions

Application of Machine Learning in Reaction Prediction and Optimization

Table 2: Potential Applications of Machine Learning in the Synthesis of this compound

Application AreaDescription
Reaction Optimization Predicting the optimal conditions (temperature, pressure, solvent, catalyst) for the highest yield and purity. nih.govresearchgate.netresearchgate.net
Outcome Prediction Forecasting the major product of a reaction and the potential for side-product formation. acs.orgnih.gov
Mechanism Elucidation Identifying key reaction parameters and intermediates to better understand the reaction pathway. chemeurope.com
Retrosynthesis Proposing novel and efficient synthetic routes to the target molecule.

Exploration of Bio-inspired Synthetic Pathways for Analogues

Nature provides a vast blueprint for the synthesis of complex molecules, and bio-inspired synthetic strategies are gaining traction for the production of fine chemicals. nih.govcapes.gov.br While a direct biosynthetic pathway to this compound is unlikely, the principles of biocatalysis can be applied to the synthesis of its analogues and precursors. imperial.ac.ukyoutube.com

Enzymes, such as transaminases and reductases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govnih.govresearchgate.netpharmasalmanac.com For instance, transaminases can be used to convert a ketone precursor into a chiral amine, which could then be used to synthesize optically active analogues of this compound. google.com The use of enzymes can lead to the production of single-enantiomer products, which is often a critical requirement for pharmaceutical applications. pharmasalmanac.com

Moreover, the broader field of alkaloid biosynthesis offers inspiration for creating novel molecular scaffolds. nih.govimperial.ac.uknih.gov Alkaloids are a diverse group of naturally occurring compounds that often possess significant biological activity. youtube.comnih.gov By studying the enzymatic pathways that produce alkaloids, chemists can design new synthetic routes to analogues of this compound that incorporate structural motifs found in nature. nih.govcapes.gov.br

Development of Sustainable and Eco-Friendly Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. acsgcipr.orgrsc.org For the synthesis of this compound, several green chemistry strategies can be implemented.

One key area is the replacement of traditional organic solvents with more environmentally friendly alternatives. rsc.orgacsgcipr.org Reductive amination reactions are often carried out in chlorinated solvents, which are toxic and environmentally persistent. rsc.org Research has shown that these reactions can be effectively performed in greener solvents such as ethyl acetate (B1210297) or even in solvent-free conditions. rsc.orgresearchgate.net The use of deep eutectic solvents (DESs) is another promising green alternative. rsc.org

Another important aspect is the development of more sustainable catalytic systems. While precious metal catalysts like palladium are highly effective, their cost and potential for environmental contamination are concerns. acsgcipr.org Research into catalysts based on more abundant and less toxic metals, such as nickel or iron, is ongoing. acs.orgacs.org Additionally, the use of hydrogen auto-transfer reactions, where an alcohol serves as both the reactant and the hydrogen source, represents a highly atom-economical and sustainable approach to N-alkylation. rsc.orgacs.org This method generates water as the only byproduct, aligning perfectly with the goals of green chemistry. rsc.org

Table 3: Green Chemistry Strategies for the Synthesis of this compound

StrategyDescription
Greener Solvents Replacing hazardous solvents like dichloromethane (B109758) with alternatives such as ethyl acetate, or using solvent-free conditions. rsc.orgacsgcipr.orgresearchgate.net
Alternative Catalysts Developing catalysts based on abundant, non-toxic metals like iron or nickel to replace precious metals. acs.orgacs.org
Atom Economy Employing reactions like hydrogen auto-transfer that maximize the incorporation of reactant atoms into the final product. rsc.orgacs.org
Renewable Feedstocks Investigating the use of biomass-derived starting materials for the synthesis of precursors. dtu.dk
Energy Efficiency Utilizing methods like flow chemistry that can reduce energy consumption compared to traditional batch processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.